(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride
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Overview
Description
(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride: is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with a sulfonyl chloride group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride typically involves the reaction of piperidine derivatives with trifluoromethylating agents and sulfonyl chlorides. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group, followed by the reaction with sulfonyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in reduction reactions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Chemistry: (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride is used as a building block in organic synthesis, particularly in the synthesis of trifluoromethylated compounds and sulfonyl derivatives .
Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It is also explored for its potential as a pharmacophore in drug design and development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique reactivity and stability .
Mechanism of Action
The mechanism of action of (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form various derivatives. The trifluoromethyl group enhances the compound’s electrophilicity, making it highly reactive towards nucleophilic attack. This reactivity is utilized in various synthetic applications to introduce trifluoromethyl and sulfonyl groups into target molecules .
Comparison with Similar Compounds
- (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl fluoride
- (3S)-3-(Trifluoromethyl)piperidine-1-sulfonamide
- (3S)-3-(Trifluoromethyl)piperidine-1-sulfonate esters
Uniqueness: Compared to similar compounds, (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which provides distinct reactivity and versatility in synthetic applications. The presence of the trifluoromethyl group further enhances its chemical properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H9ClF3NO2S |
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Molecular Weight |
251.66 g/mol |
IUPAC Name |
(3S)-3-(trifluoromethyl)piperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-3-1-2-5(4-11)6(8,9)10/h5H,1-4H2/t5-/m0/s1 |
InChI Key |
ZUCVSILJXILSOY-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)S(=O)(=O)Cl)C(F)(F)F |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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